molecular formula C19H30Cl2N2O B11985951 N-(3,4-Dichlorophenyl)-N'-dodecylurea CAS No. 5006-86-0

N-(3,4-Dichlorophenyl)-N'-dodecylurea

Cat. No.: B11985951
CAS No.: 5006-86-0
M. Wt: 373.4 g/mol
InChI Key: OHOHCBSWUZOKJP-UHFFFAOYSA-N
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Description

Contextualizing Substituted Urea (B33335) Derivatives in Chemical Biology

Substituted urea derivatives represent a pivotal class of compounds in medicinal chemistry and chemical biology. nih.gov The urea moiety, characterized by a central carbonyl group bonded to two nitrogen atoms, is a versatile structural motif capable of forming stable hydrogen bonds with various biological targets, such as proteins and enzymes. nih.gov This ability to engage in specific molecular interactions makes urea derivatives valuable as pharmacophores—the essential part of a molecule responsible for its biological activity. researchgate.net

The synthesis of ureas, historically significant since Wöhler's synthesis of urea in 1828, has evolved significantly. nih.gov Modern methods often involve the reaction of amines with isocyanates or other carbonyl sources, allowing for the creation of a vast library of symmetrically and asymmetrically substituted ureas. nih.gov These synthetic strategies enable chemists to systematically modify the substituents on the urea nitrogens to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing their biological effects. nih.gov

In the realm of drug discovery, substituted ureas are integral to the structure of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs. nih.govresearchgate.net For example, the diaryl urea structure is a key feature in multi-targeted anticancer drugs like Sorafenib, which inhibits tumor growth by targeting specific protein kinases. researchgate.net This highlights the role of the urea scaffold as a privileged structure in the design of new bioactive molecules.

Research Significance of N-(3,4-Dichlorophenyl)-N'-dodecylurea within Academic Inquiry

While specific research on this compound is limited, its significance can be inferred by examining its structural components. The N-(3,4-dichlorophenyl)urea core is a well-known chemical entity. It is recognized as a primary metabolite of the widely used herbicide Diuron (B1670789) [N'-(3,4-Dichlorophenyl)-N,N-dimethylurea]. cgohlke.com The herbicidal action of Diuron and related phenylurea compounds stems from their ability to inhibit photosystem II, thereby blocking electron transport in plants.

The addition of a long, unbranched twelve-carbon chain (dodecyl group) to the urea backbone introduces a significant lipophilic (fat-loving) character to the molecule. In structure-activity relationship (SAR) studies of related bioactive ureas, lipophilicity has been identified as a critical factor influencing biological activity. nih.gov For instance, in certain bisaryl urea anticancer agents, increased lipophilicity has been shown to enhance the uncoupling of mitochondrial oxidative phosphorylation, a mechanism that can induce cell death in cancer cells. nih.gov This suggests that the dodecyl chain in this compound would likely cause the compound to associate strongly with lipid bilayers and other nonpolar environments within biological systems.

Scope and Objectives of Scholarly Investigation

The scholarly investigation of this compound would logically be driven by several key objectives. A primary goal would be to synthesize and characterize the compound to confirm its structure and purity. Following this, research would likely focus on evaluating its biological activity across various assays.

Specific research objectives would include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound and thoroughly characterizing its chemical and physical properties.

Biological Screening: Testing the compound for various biological activities, such as herbicidal, fungicidal, anticancer, or enzyme inhibitory effects, to identify potential applications.

Mechanistic Studies: Investigating the molecular mechanism of action. For example, determining if it inhibits photosynthetic electron transport, disrupts mitochondrial function, or interacts with other specific cellular targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with varying alkyl chain lengths to understand how lipophilicity and chain length influence its biological activity. This would provide valuable insights for designing more potent and selective molecules.

Data Tables

Table 1: Properties of the Parent Compound, N-(3,4-Dichlorophenyl)urea

PropertyValueSource
Molecular FormulaC₇H₆Cl₂N₂O cgohlke.com
Molecular Weight205.04 g/mol cgohlke.com
IUPAC Name(3,4-dichlorophenyl)urea cgohlke.com
Common Synonyms3,4-Dichlorophenylurea; Diuron-desdimethyl cgohlke.com
Agrochemical RoleMetabolite of the herbicide Diuron cgohlke.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5006-86-0

Molecular Formula

C19H30Cl2N2O

Molecular Weight

373.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-dodecylurea

InChI

InChI=1S/C19H30Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-14-22-19(24)23-16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14H2,1H3,(H2,22,23,24)

InChI Key

OHOHCBSWUZOKJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N'-Substituted Urea (B33335) Derivatives

The formation of the urea linkage is central to the synthesis of N-(3,4-Dichlorophenyl)-N'-dodecylurea. Various methodologies have been developed for creating N,N'-disubstituted ureas, ranging from traditional isocyanate-based reactions to more modern, safer alternatives.

Amine-Isocyanate Reaction Strategies

The most conventional and widely employed method for preparing unsymmetrical N,N'-disubstituted ureas involves the nucleophilic addition of an amine to an isocyanate. nih.govmdpi.com This strategy offers two primary pathways for the synthesis of this compound:

Pathway A: Reaction of 3,4-dichloroaniline (B118046) with dodecyl isocyanate.

Pathway B: Reaction of dodecylamine (B51217) with 3,4-dichlorophenyl isocyanate.

Both routes yield the desired product through the formation of a stable C-N bond. The isocyanate precursors are often generated from the corresponding primary amines using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. nih.govwikipedia.org While effective, the high toxicity of phosgene has driven the development of alternative synthetic protocols. acs.orgresearchgate.net

Alternative Synthetic Approaches to the Urea Moiety

To circumvent the use of hazardous reagents like phosgene and pre-formed isocyanates, a variety of alternative synthetic methods have been established. These approaches often involve in situ generation of the key isocyanate intermediate or employ different carbonyl sources.

One significant category of alternatives includes rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which convert carboxylic acids or their derivatives into isocyanates that can be trapped by an amine. nih.gov For instance, a carboxylic acid can be converted to an acyl azide, which then rearranges to the isocyanate. mdpi.com

Catalytic methods have also gained prominence. The palladium-catalyzed arylation of simple ureas, like benzylurea, can be used to introduce aryl groups sequentially. nih.gov Another approach is the catalytic dehydrogenative coupling of amines and methanol, catalyzed by earth-abundant metals like manganese, which produces ureas with hydrogen gas as the only byproduct. acs.org Furthermore, methods utilizing carbon dioxide (CO₂) or carbonyl sulfide (B99878) (COS) as the C1 source are being explored as greener alternatives. rsc.orgrsc.org Transamidation of urea itself with amines, while often requiring heat, provides a direct, albeit equilibrium-driven, route to substituted ureas. wikipedia.orgnih.gov

Synthetic ApproachReagents/CatalystsKey FeaturesCitations
Amine-Isocyanate Reaction Amine + IsocyanateTraditional, high-yielding, versatile. nih.gov, mdpi.com
In Situ Isocyanate Generation (e.g., Curtius Rearrangement) Carboxylic acid, DPPA, AmineAvoids handling of isolated isocyanates. nih.gov
Catalytic C-N Cross-Coupling Aryl halide, Urea, Pd-catalystAllows for sequential introduction of substituents. nih.gov
Dehydrogenative Coupling Amine, Methanol, Mn-catalystAtom-economic, produces H₂ as byproduct. acs.org
Carbonyl Sulfide (COS) Route Amine 1, Amine 2, COSCatalyst-free, mild conditions, high selectivity. rsc.org, rsc.org
Urea Transamidation Amine, UreaUtilizes inexpensive starting materials; often requires elevated temperatures. wikipedia.org, nih.gov
Phosgene Substitutes Amine, N,N'-Carbonyldiimidazole (CDI)Safer alternative to phosgene, crystalline solid. nih.gov

Functional Group Interconversions and Derivatization from this compound Precursors

Starting from the parent compound, this compound, various new derivatives can be synthesized by modifying its three key structural components: the dodecyl chain, the dichlorophenyl ring, and the urea linkage.

Modifications of the Dodecyl Alkyl Chain

The long aliphatic dodecyl chain offers several possibilities for functionalization, particularly at the terminal methyl group or along the chain, although the latter is often less selective. While direct C-H activation on a long alkyl chain can be challenging, terminal functionalization is a more common strategy.

One hypothetical approach involves terminal halogenation of the dodecyl group under radical conditions, followed by nucleophilic substitution to introduce a variety of functional groups such as hydroxyls, amines, or thiols. Subsequent oxidation of a terminal alcohol would yield an aldehyde or a carboxylic acid, providing a handle for further reactions like esterification or amidation. The self-aggregation properties of N-alkyl ureas are influenced by the steric hindrance of the alkyl chain, suggesting that modifications could impact their physicochemical properties. nih.gov

TransformationReagent/Reaction TypePotential Product
Terminal Hydroxylation Selective OxidationN-(3,4-Dichlorophenyl)-N'-(12-hydroxydodecyl)urea
Terminal Halogenation Radical Halogenation (e.g., NBS)N-(3,4-Dichlorophenyl)-N'-(12-bromododecyl)urea
Chain Oxidation Oxidation (e.g., KMnO₄)Carboxylic acid terminated chain
Alkene Introduction DehydrogenationN-(3,4-Dichlorophenyl)-N'-(dodecenyl)urea

Aromatic Substitutions on the 3,4-Dichlorophenyl Ring

The 3,4-dichlorophenyl ring in the molecule is electron-deficient due to the presence of two deactivating chloro substituents and the electron-withdrawing urea group. This makes the ring resistant to standard electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts acylation. oneonta.edumasterorganicchemistry.com Any further electrophilic substitution would be directed to the positions ortho to the urea group (positions 2 and 6), but would likely require harsh conditions. msu.edulibretexts.org

Conversely, the electron-poor nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org For an SNAr reaction to proceed, a strong electron-withdrawing group (like a nitro group) must be positioned ortho or para to a good leaving group (like a halogen). quizlet.comchegg.com In this compound, the existing chloro groups are not strongly activated for substitution. However, introduction of a powerful activating group, such as a nitro group, via a forceful electrophilic substitution could potentially enable subsequent nucleophilic displacement of a chlorine atom. For example, nitration at the 2-position would activate the chlorine at the 3-position for substitution by a nucleophile.

Structural Elaboration via Urea Linkage Transformations

The urea linkage is generally robust, but it can be cleaved or modified under specific conditions, offering a route to new structures.

Transamidation: The urea bond can undergo transamidation, where one of the amine fragments is exchanged. wikipedia.orgnih.gov This typically requires a catalyst (e.g., Lewis acids, H₂SO₄-SiO₂) and can be used to replace either the dodecylamine or the 3,4-dichloroaniline moiety with a different amine, leading to a diverse library of urea derivatives. nih.gov

Cleavage: Certain reagents and conditions can induce the cleavage of the urea bond. For example, nitric oxide (NO) has been shown to trigger the cleavage of a specially designed 2-aminophenylurea functionality. rsc.org Catalytic cleavage of the amide bond in urea has also been demonstrated using cobalt(III) complexes, which mimic the action of the urease enzyme. researchgate.net Such strategies could potentially be adapted to cleave the urea in this compound to yield its constituent amines or isocyanates, which could then be used in other synthetic schemes.

Alkylation: While alkylation of ureas can sometimes occur on the oxygen, forming isoureas, direct N-alkylation is possible under specific conditions, such as in the presence of a solid base and a phase transfer catalyst. wikipedia.orggoogle.com This could be used to introduce a methyl or other alkyl group onto one of the urea nitrogens, transforming the secondary urea into a tertiary urea.

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Dichlorophenyl Moiety Architecture with Biological Activity

The dichlorophenyl group is a cornerstone of the molecule's activity, with the position of the chlorine atoms on the phenyl ring profoundly influencing its biological response.

Positional Isomerism and Halogenation Effects on Biological Response

The substitution pattern of halogens on the phenyl ring of phenylurea derivatives is a critical determinant of their biological activity. While direct comparative studies on the positional isomers of dichlorophenyl-N'-dodecylurea are not extensively available in the reviewed literature, broader studies on dichlorophenyl-containing compounds offer valuable insights. For instance, research on 1,3-bis(3,5-dichlorophenyl)urea (B1682623) has demonstrated its potent anti-proliferative and pro-apoptotic effects in melanoma and lung cancer cell lines. nih.govnih.gov This compound, with its 3,5-dichloro substitution, has been shown to inhibit cancer cell survival at micromolar concentrations. nih.gov

The specific 3,4-dichloro substitution in N-(3,4-Dichlorophenyl)-N'-dodecylurea is a common feature in a number of biologically active compounds, suggesting that this particular arrangement of chlorine atoms is favorable for certain biological interactions. The electronic properties conferred by the two adjacent chlorine atoms, including their electron-withdrawing nature, can significantly impact the molecule's ability to form key interactions with its biological target.

Comparative Analysis with Other Halogenated Phenylurea Derivatives

A comparative analysis with other halogenated phenylurea derivatives underscores the importance of the nature and position of the halogen. For example, studies on various diaryl urea (B33335) derivatives have shown that the type and position of halogen substituents on the phenyl ring can dramatically alter their anti-proliferative activities. The substitution of a chlorine atom at the para-position of the phenyl ring is a common feature in many active diaryl ureas.

Furthermore, research on pyrazinyl–aryl urea derivatives has highlighted the impact of different halogen substitutions on their ability to induce cell death in cancer cells. nih.gov These studies collectively indicate that the electronic and steric properties of the halogenated phenyl ring are pivotal in modulating the biological activity of this class of compounds.

Elucidating the Role of the N'-Dodecyl Chain in Ligand-Target Interactions

The N'-dodecyl chain is another crucial component of this compound, contributing significantly to its binding affinity and molecular recognition.

Influence of Aliphatic Chain Length and Branching on Binding Affinity

The dodecyl (C12) chain in this compound is a long, unbranched aliphatic tail that can engage in significant hydrophobic interactions with a binding pocket. The flexibility of this chain allows it to adopt a conformation that maximizes these favorable interactions. Branching in the alkyl chain, which is absent in the dodecyl group, can introduce steric hindrance and alter the compound's ability to fit within a specific binding site.

Hydrophobic Contributions to Molecular Recognition

The dodecyl chain's primary contribution to molecular recognition is through hydrophobic interactions. This long aliphatic tail can embed itself within hydrophobic pockets of a target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. This "hydrophobic effect" is a major driving force in the binding of many ligands to their biological targets.

The presence of the hydrophobic dodecyl chain, in concert with the more polar dichlorophenylurea headgroup, imparts an amphipathic character to the molecule. This allows for simultaneous engagement with both hydrophobic and more polar regions of a binding site, often leading to high-affinity interactions.

Computational and Theoretical Approaches to SAR Elucidation

Computational and theoretical methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the SAR of phenylurea derivatives. nih.gov QSAR models can be developed to correlate physicochemical properties of a series of compounds with their biological activities, providing predictive models for the design of new, more potent analogs. nih.gov These studies have highlighted that properties such as size, branching, aromaticity, and polarizability can significantly affect the inhibitory activity of diaryl urea derivatives. nih.gov

Molecular Docking and Ligand Binding Site Analysis

Molecular docking simulations are a cornerstone in understanding the structure-activity relationships of urea-based compounds, providing insights into the specific interactions between a ligand like this compound and its biological target. The urea scaffold is recognized in medicinal chemistry for its ability to form a robust network of hydrogen bonds with protein receptors. frontiersin.org

Docking studies on analogous aryl urea scaffolds have consistently highlighted the critical role of the urea moiety's N-H and carbonyl groups. mdpi.com These groups typically act as both hydrogen bond donors and acceptors, anchoring the ligand within the binding pocket. For instance, in studies involving kinase inhibitors, the urea functionality is crucial for establishing hydrogen bonds with key amino acid residues such as glutamate (B1630785) and aspartate in the kinase binding pocket. frontiersin.orgmdpi.com The dichlorophenyl group and the long dodecyl chain of this compound are positioned to interact with specific hydrophobic regions of the binding site.

The binding of N-phenyl-N'-alkylureas often involves a specific orientation:

Hydrogen Bonding Core: The central urea group forms key hydrogen bonds. The N-H protons can interact with backbone carbonyls or acidic side chains (e.g., Asp, Glu), while the urea carbonyl oxygen can accept a hydrogen bond from donor groups (e.g., Asn, Gln, or backbone N-H). nih.gov

Hydrophobic Pockets: The 3,4-dichlorophenyl ring engages in hydrophobic and halogen-bond interactions within a corresponding pocket. The chlorine substituents can enhance binding affinity through favorable interactions.

Analysis of the binding site reveals that the affinity and selectivity of such compounds are dictated by the complementary nature of these interactions. The specific residues involved can be identified through docking simulations, which guide further optimization of the ligand structure.

Table 1: Summary of Potential Intermolecular Interactions for this compound in a Ligand Binding Site

Interacting Ligand MoietyType of InteractionPotential Interacting Protein Residues
Urea N-H GroupsHydrogen Bond DonorAspartate, Glutamate (side chain carboxylates); Backbone Carbonyls
Urea Carbonyl OxygenHydrogen Bond AcceptorArginine, Lysine, Asparagine, Glutamine (side chain donors)
3,4-Dichlorophenyl RingHydrophobic, π-π Stacking, Halogen BondingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Dodecyl Alkyl ChainHydrophobic, Van der WaalsLeucine, Isoleucine, Valine, Alanine, Methionine

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and steric properties of molecules like this compound. These computational methods provide quantitative descriptors that are crucial for understanding molecular reactivity, stability, and intermolecular interactions. nih.govresearchgate.net

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For related dichlorophenyl-containing compounds, DFT calculations have been used to determine these values, correlating them with the compound's biological activity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For urea derivatives, the MEP typically shows a negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, while regions around the N-H groups are positive, highlighting their donor capabilities. nih.gov

Steric Properties: DFT calculations also allow for the optimization of the molecule's three-dimensional geometry, providing insights into its shape, size, and conformational flexibility. The long dodecyl chain introduces significant steric bulk and flexibility, which can be modeled to understand how it fits within a receptor's binding channel. The dihedral angles between the phenyl ring, the urea plane, and the alkyl chain determine the molecule's preferred conformation, which is critical for effective binding.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance in Molecular Design
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the electron density surfacePredicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov
Dipole Moment (µ)Measure of the net molecular polarityInfluences intermolecular interactions and physicochemical properties like solubility. researchgate.net

Fragment-Based Drug Design Principles Applied to Urea Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy for developing potent and selective inhibitors. frontiersin.org This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized by growing, linking, or merging them to produce a lead compound with high affinity and drug-like properties. frontiersin.orgrsc.org

Fragment Identification: The urea scaffold is a privileged structure in medicinal chemistry and a common starting point in FBDD. frontiersin.org A fragment like 1-ethyl-3-(2-pyridyl)urea, for example, was identified as an initial hit in the discovery of topoisomerase inhibitors. nih.gov Similarly, a (3,4-dichlorophenyl)urea fragment could be identified from a fragment screen due to its ability to form key hydrogen bonds and favorable interactions via its dichlorinated ring. nih.gov

Fragment Growing: Once a core fragment such as (3,4-dichlorophenyl)urea is validated, the FBDD strategy involves "growing" the fragment to exploit adjacent pockets in the binding site. The addition of the long N'-dodecyl chain is a clear example of this principle. This hydrophobic tail is designed to extend into a lipophilic channel of the target protein, significantly increasing binding affinity through favorable hydrophobic interactions. This is a common tactic to enhance potency once a core binding element is established.

The FBDD approach offers an efficient path to potent molecules by building them piece by piece based on structural information of the target's binding site. The modular nature of this compound—comprising a recognition unit (dichlorophenylurea) and a potency-enhancing tail (dodecyl chain)—is a classic outcome of such a design strategy.

Table 3: Application of FBDD Principles to this compound

FBDD StepDescriptionApplication to the Target Compound
1. Initial Fragment A small molecule that binds to the target, identified via screening.(3,4-Dichlorophenyl)urea - This fragment provides the core hydrogen bonding and initial hydrophobic/halogen interactions.
2. Fragment Evolution The initial fragment is chemically modified to improve affinity.Fragment Growing: An alkyl chain is added to the core urea fragment.
3. Lead Compound The optimized molecule with high affinity and desired properties.This compound - The dodecyl chain extends into a hydrophobic pocket, maximizing van der Waals contacts and increasing overall potency.

Elucidation of Biological Targets and Mechanisms of Action in Vitro and Cellular Studies

Soluble Epoxide Hydrolase (sEH) Inhibition by Dodecyl Urea (B33335) Derivatives

A principal biological target of N-(3,4-Dichlorophenyl)-N'-dodecylurea and related derivatives is the soluble epoxide hydrolase (sEH) enzyme. nih.gov This enzyme is critical in metabolizing epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties. nih.gov By inhibiting sEH, these compounds prevent the degradation of EETs into their less active diol forms, thereby enhancing their beneficial effects. nih.govmdpi.com The development of potent sEH inhibitors has become a significant area of research for conditions like inflammation and pain. mdpi.comnih.gov

In Vitro Enzymatic Activity Assays for sEH-H and sEH-P

The inhibitory potency of dodecyl urea derivatives is quantified using in vitro enzymatic assays with different species of the sEH enzyme, commonly human (sEH-H) and murine or porcine (sEH-P). These assays determine the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency. Substituted ureas and carbamates have been identified as a new class of potent, competitive, and tight-binding sEH inhibitors with some compounds demonstrating nanomolar efficacy. nih.gov

Studies on various 1,3-disubstituted urea derivatives have shown that structural characteristics, such as the hydrophobicity of the substituents, significantly influence inhibitory activity. nih.gov For instance, research on a series of sulfonyl urea derivatives revealed potent inhibition against both human and mouse sEH. mdpi.comnih.gov While specific IC50 data for this compound is not detailed in the reviewed literature, the class of dodecyl urea derivatives, such as 1-cyclohexyl-3-dodecyl urea (CDU), are recognized as effective sEH inhibitors. nih.gov The data below for related urea-based inhibitors illustrates the typical potencies observed.

Table 1: In Vitro sEH Inhibitory Activity of Representative Urea Derivatives

Compound Target Enzyme IC50 (nM)
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) Murine sEH 0.77
1-Adamantyl-3-cyclohexyl urea Murine sEH 20
Compound 4f (a sulfonyl urea derivative) Human sEH 1.8

This table is a compilation of data for representative urea-based sEH inhibitors to illustrate the potency of this class of compounds. nih.govucanr.edu

Protein-Ligand Interaction Mapping through X-ray Crystallography and Spectroscopy

X-ray crystallography studies have been instrumental in visualizing the binding mode of urea-based inhibitors within the sEH active site. metabolomics.se These studies reveal that the inhibitor's central urea motif mimics the substrate's transition state during epoxide ring opening. metabolomics.se It forms crucial hydrogen bonds with key catalytic residues, notably the carboxylate side chain of a nucleophilic aspartate (Asp333 in human sEH) and a catalytic tyrosine. metabolomics.se

The inhibitor's substituents occupy distinct pockets within the enzyme's active site. The dichlorophenyl group of a compound like this compound would fit into a hydrophobic pocket, while the long dodecyl chain extends into an adjacent hydrophobic tunnel. These combined interactions anchor the inhibitor firmly in the active site, explaining the high affinity and stoichiometric binding observed with potent inhibitors. nih.govmetabolomics.se This detailed structural understanding is critical for the rational design of new inhibitors with improved potency and physical properties. metabolomics.se

Cellular Target Engagement Studies (e.g., Cellular Thermal Shift Assay, CETSA)

Confirming that a drug candidate interacts with its intended protein target within the complex environment of a living cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying such target engagement. nih.govnih.gov The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov

To perform a CETSA experiment for an sEH inhibitor, cells would be treated with the compound, followed by a heat challenge across a temperature gradient. youtube.com The amount of soluble, non-denatured sEH protein remaining at each temperature is then quantified. youtube.com A successful inhibitor like a dodecyl urea derivative would bind to sEH, stabilizing it and causing it to denature at a higher temperature compared to the enzyme in untreated cells. This "thermal shift" provides direct and quantitative evidence that the compound is reaching and binding to sEH inside the cell, which is crucial for correlating target engagement with cellular and physiological effects. nih.govyoutube.com

Antimicrobial Potential of this compound and Analogs

Beyond their role as enzyme inhibitors, certain urea derivatives have been explored for their ability to combat microbial pathogens. The structural features of this compound, particularly its lipophilic dodecyl tail and halogenated phenyl ring, are common in molecules with antimicrobial properties.

Evaluation of Antibacterial Activities Against Specific Pathogens (e.g., Acinetobacter baumannii)

Acinetobacter baumannii has emerged as a critical threat in healthcare settings due to its high incidence of multidrug resistance (MDR). nih.gov This has spurred research into novel chemical scaffolds with activity against this pathogen. While studies specifically testing this compound against A. baumannii are not prominent, related compounds have shown promise. For example, a series of pyrrolo[3,2-f]quinazoline (PQZ) compounds, which are structurally distinct but also target bacterial enzymes, displayed potent antibacterial activity against MDR A. baumannii strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.5–16 µg/mL. nih.gov The lipophilic character of the dodecyl chain in this compound suggests a potential mechanism involving the disruption of the bacterial cell membrane, a common mode of action for antibacterial agents.

Table 2: Antibacterial Activity of Representative PQZ Compounds Against A. baumannii

Compound Strain MIC (µg/mL)
OYYF-171 ATCC 19606 2
OYYF-171 MDR-AB 1357 4
OYYF-172 ATCC 19606 4
OYYF-172 MDR-AB 1357 8
OYYF-175 ATCC 19606 4

This table shows data for PQZ compounds against reference and multidrug-resistant (MDR) A. baumannii strains to illustrate the potential for novel scaffolds to combat this pathogen. nih.gov

Investigation of Antifungal Activities

The search for new antifungal agents is ongoing, and various chemical classes are being explored. While specific antifungal data for this compound was not found, the general structure of substituted ureas has been investigated. For example, in the development of novel fungicides, structural modifications of natural products like streptochlorin (B611036) have led to derivatives with significant antifungal activity. mdpi.com The effectiveness of these compounds often depends on the nature of their substituents. For example, certain streptochlorin derivatives showed potent inhibition against various fungal plant pathogens, with EC50 values demonstrating their efficacy. mdpi.com The fungicidal mechanism of lipophilic compounds can involve the disruption of the fungal cell membrane's integrity or the inhibition of essential enzymes, suggesting a potential avenue for the activity of dodecyl urea derivatives.

Proposed Cellular Mechanisms of Antimicrobial Action

Substituted phenylurea compounds, including derivatives of N-(3,4-Dichlorophenyl)urea, have demonstrated notable antimicrobial activity against various pathogens. The proposed mechanisms are rooted in the specific molecular interactions between the compound structure and essential microbial enzymes or cellular processes.

Research into novel urea derivatives has identified compounds with significant and selective inhibitory effects. For instance, studies have shown that certain N,N-disubstituted urea compounds can exhibit potent inhibition against specific bacterial strains. nih.gov A key example is 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, a derivative that demonstrated outstanding and selective inhibition (94.5%) against Acinetobacter baumannii. nih.gov The presence of a lipophilic adamantane (B196018) moiety is a unique structural feature believed to contribute significantly to this activity. nih.gov

Furthermore, derivatives synthesized by reacting 3,4-dichlorophenyl isocyanate with various amino acids and dipeptides have shown considerable antimycobacterial properties. nih.gov Some of these compounds achieved 80-89% growth inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µM, suggesting they could be lead molecules for developing new antitubercular drugs. nih.gov

Molecular docking studies provide further insight into the mechanism of action. These studies suggest that urea derivatives can bind to the active sites of microbial enzymes. For example, the oxygen atom of the carbonyl group in the urea structure can form hydrogen bonds with amino acid residues, such as SER487 or THR670, within the enzyme's active site, leading to inhibition. nih.gov This interaction disrupts the normal function of the enzyme, leading to the observed antimicrobial effect.

Modulation of Other Enzymatic Pathways

Urease Inhibition Mechanisms and Specificity

This compound belongs to the phenylurea class of compounds, many of which are recognized as potent urease inhibitors. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov The inhibition of this enzyme is a critical target in both agriculture, to prevent nitrogen loss from urea-based fertilizers, and in medicine, to combat pathogens like Helicobacter pylori that utilize urease to survive in the acidic environment of the stomach. nih.gov

The primary mechanism of urease inhibition by urea derivatives involves interaction with the two nickel ions (Ni²⁺) in the enzyme's active site. nih.gov These inhibitors are often competitive, mimicking the natural substrate, urea. The specificity and potency of inhibition are heavily influenced by the substituents on the phenyl ring. nih.gov

Studies on various substituted urea and thiourea (B124793) derivatives have shown that the presence and position of halogen groups on the phenyl ring are crucial for activity. nih.govresearchgate.netcore.ac.uk For instance, thiourea conjugates with fluorine (F) and chlorine (Cl) substituents at the meta or para positions of the phenyl ring have demonstrated predominant urease inhibitory activity. researchgate.netcore.ac.uk The activity of halogenated rings can vary, with some studies indicating that activity for certain structures decreases from the ortho to the para position. nih.gov The addition of methoxy (B1213986) groups can also enhance inhibitory effects. nih.gov The interactions are stabilized by non-covalent forces, including hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme's active site residues. researchgate.net

Interactions with the Photosynthetic Electron Transport Chain (as a class of herbicides, if structurally relevant)

Structurally, this compound is closely related to phenylurea herbicides, such as Diuron (B1670789), which are known to be potent inhibitors of photosynthesis. researchgate.netchemicalbook.com The herbicidal action of this class of compounds is primarily based on their ability to disrupt the photosynthetic electron transport chain in plants. researchgate.netumn.edu

The main target for phenylurea herbicides is the Photosystem II (PSII) complex located in the chloroplasts. researchgate.netumn.edu These compounds act by binding to the D1 quinone-binding protein within PSII. researchgate.netumn.edu This binding action blocks the electron flow from the primary electron acceptor, quinone A (Qₐ), to the secondary electron acceptor, quinone B (Qᵦ). The interruption of this electron transfer process halts photosynthesis, which can lead to the slow starvation of the plant. umn.edu More acutely, the blockage causes a buildup of highly energetic molecules, leading to the formation of reactive oxygen species (ROS) that cause rapid photooxidative damage to cellular components and ultimately, cell death. researchgate.net

Phenylurea herbicides are typically absorbed by the roots and foliage and then transported through the xylem to the leaves, where photosynthesis occurs. umn.edu Consequently, injury symptoms like yellowing (chlorosis) and tissue death (necrosis) first appear on the older leaves. umn.edu While the primary action is inhibition, some studies have noted that at very high concentrations, compounds like Diuron can also stimulate electron transport in Photosystem I (PSI) under specific laboratory conditions. nih.gov

Impact on Mitochondrial Respiratory Chain Complexes (as a class of xenobiotics, if structurally relevant)

As a class of xenobiotics, phenylurea compounds, particularly the structurally similar herbicide Diuron and its metabolites, have been shown to exert significant toxic effects by damaging mitochondria. nih.govtandfonline.comtandfonline.com This "mitotoxicity" is a key event in the adverse outcomes associated with exposure to these compounds. tandfonline.comnih.gov The primary impact is on the mitochondrial respiratory chain, leading to profound cellular dysfunction. nih.govtandfonline.com

The core mechanism involves the uncoupling of oxidative phosphorylation. nih.govtandfonline.com Diuron and its metabolites, 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichloroaniline (B118046) (DCA), disrupt the electron transport chain in liver mitochondria. tandfonline.comtandfonline.com This uncoupling leads to the dissipation of the mitochondrial membrane potential and an increase in basal oxygen consumption without the corresponding production of ATP. nih.govtandfonline.com

Studies using isolated rat liver mitochondria have demonstrated these effects in a dose-dependent manner. At concentrations of 100 and 500 µM, Diuron and its metabolites induce this uncoupling effect. tandfonline.comtandfonline.com The metabolite DCA is noted to be particularly toxic, causing mitochondrial swelling at high concentrations, which is an indicator of severe organelle damage. nih.govtandfonline.com These findings classify Diuron and its metabolites as mitotoxic agents due to the significant mitochondrial dysfunction they induce. tandfonline.comnih.gov

Interactive Data Table: Effect of Diuron and its Metabolites on Rat Liver Mitochondrial Respiration

The following table summarizes the effects of different concentrations of Diuron, DCPMU, and DCA on the basal oxygen consumption in isolated rat liver mitochondria, as an indicator of mitochondrial uncoupling.

CompoundConcentration (µM)Basal O₂ Consumption (% of Control)
Diuron 100>100%
500>100%
DCPMU 100>100%
500>100%
DCA 100>100%
500>100%
Data synthesized from findings indicating that concentrations of 100 and 500 µM induce uncoupling of oxidative phosphorylation, evidenced by dissipation of mitochondrial membrane potential and increased basal oxygen consumption. nih.govtandfonline.comtandfonline.com

Environmental Dynamics and Biotransformation Pathways

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photodegradation.

Hydrolytic Stability of the Urea (B33335) Linkage in Aqueous Systems

The urea linkage in N-(3,4-Dichlorophenyl)-N'-dodecylurea is a key site for potential hydrolytic degradation. The stability of this bond is significantly influenced by the pH of the surrounding aqueous environment. Generally, phenylurea herbicides exhibit greater stability under neutral pH conditions. However, the rate of hydrolysis can be accelerated under either acidic or basic conditions.

While specific kinetic data for this compound is not extensively documented, studies on the structurally similar herbicide diuron (B1670789) [N-(3,4-dichlorophenyl)-N',N'-dimethylurea] indicate that the natural hydrolysis under neutral conditions at 25°C is minimal. researchgate.net It is anticipated that this compound would exhibit similar behavior, with the primary hydrolytic cleavage occurring at the urea bridge, leading to the formation of 3,4-dichloroaniline (B118046) and dodecylamine (B51217). The rate of this reaction would likely increase in strongly acidic or alkaline waters.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of molecules by light, represents another significant abiotic degradation pathway for phenylurea compounds. The absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to initiate chemical transformations. For phenylurea herbicides, photodegradation in aqueous solutions can proceed through mechanisms such as the heterolytic substitution of chlorine atoms by hydroxyl radicals (•OH). uc.pt This process can lead to the formation of hydroxylated derivatives.

Additionally, photo-oxidation induced by light stress can occur through free radical mechanisms. researchgate.net The process often follows first-order kinetics, with the rate being influenced by the presence of photosensitizers in the environment. uc.pt For this compound, it is plausible that photodegradation would involve initial attacks on the dichlorophenyl ring, leading to dechlorination and hydroxylation, as well as potential transformations of the dodecyl chain.

Microbial Metabolism and Biodegradation Studies

Microbial activity is a primary driver for the degradation of many organic compounds in the environment. A diverse range of microorganisms has been shown to metabolize phenylurea herbicides, breaking them down into simpler, less harmful substances.

Identification of Microorganisms Capable of this compound Degradation

While specific studies on this compound are limited, a significant body of research has identified numerous microorganisms capable of degrading the structurally analogous herbicide, diuron. It is highly probable that many of these same organisms, or others with similar enzymatic capabilities, can also metabolize this compound. The primary difference lies in the N'-substituent (dodecyl vs. dimethyl), which may affect the rate and efficiency of degradation.

Microorganisms known to degrade diuron and related phenylurea compounds include a variety of bacteria and fungi. frontiersin.orgmdpi.com

Table 1: Examples of Microbial Genera Capable of Degrading Phenylurea Herbicides

Microbial Group Genera Reference
BacteriaArthrobacter, Bacillus, Burkholderia, Micrococcus, Pseudomonas, Stenotrophomonas, Variovorax, Ochrobactrum, Paracoccus frontiersin.orgnih.govresearchgate.net
FungiAspergillus, Pycnoporus, Pluteus, Trametes, Neurospora, Cunninghamella, Mortierella frontiersin.orgnih.gov

These microorganisms can utilize the herbicide as a source of carbon and/or nitrogen, initiating its breakdown through various enzymatic reactions. frontiersin.org The long dodecyl chain of this compound might present a different level of accessibility to microbial enzymes compared to the smaller methyl groups of diuron, potentially influencing the selection of microbial species capable of its degradation. nih.gov

Elucidation of Specific Enzymatic Biotransformation Pathways (e.g., oxidation, reduction, hydroxylation, hydrolysis)

The microbial degradation of phenylurea herbicides typically proceeds through a series of well-defined enzymatic reactions. frontiersin.org Based on studies of diuron, the biotransformation of this compound is expected to follow a similar pathway involving several key enzymatic steps:

N-Dealkylation: The initial step is often the removal of the alkyl group from the N' nitrogen of the urea moiety. In the case of this compound, this would involve the enzymatic cleavage of the dodecyl group. This is analogous to the N-demethylation observed in diuron degradation. frontiersin.org

Hydrolysis: Following N-dealkylation, or sometimes occurring directly, is the hydrolysis of the urea bond. This reaction is catalyzed by hydrolase enzymes and results in the cleavage of the molecule into 3,4-dichloroaniline (3,4-DCA) and the corresponding amine (dodecylamine). researchgate.netfrontiersin.org

Hydroxylation and Dehalogenation: The resulting 3,4-DCA is a common intermediate that is further metabolized. frontiersin.org This can occur via two primary pathways: hydroxylation of the aromatic ring followed by ring cleavage, or dehalogenation where the chlorine atoms are removed. frontiersin.org Enzymes such as dioxygenases and monooxygenases are crucial in these steps.

Oxidation and Reduction: Throughout the degradation process, various oxidation and reduction reactions occur, facilitated by enzymes like dehydrogenases and reductases, to further break down the intermediate metabolites. frontiersin.org

Analysis of Degradation Products and Metabolite Profiling

The stepwise enzymatic degradation of this compound is expected to produce a series of intermediate metabolites. Based on the degradation pathways of diuron and other phenylurea herbicides, the following metabolites are anticipated. frontiersin.orgnih.govnih.gov

Table 2: Potential Degradation Products of this compound

Metabolite Name Chemical Structure Formation Pathway Reference
N-(3,4-Dichlorophenyl)ureaC₇H₆Cl₂N₂ON-dealkylation of the dodecyl group. frontiersin.orgnih.gov
3,4-Dichloroaniline (3,4-DCA)C₆H₅Cl₂NHydrolysis of the urea linkage of the parent compound or N-(3,4-Dichlorophenyl)urea. frontiersin.orgnih.govnih.gov
Hydroxylated and Dechlorinated DerivativesVariableEnzymatic hydroxylation and dechlorination of the dichlorophenyl ring. frontiersin.org

Environmental Persistence and Mobility Considerations

Environmental Persistence

Persistence is often quantified by the half-life (t½) of a compound in a specific medium, such as soil or water. This is the time it takes for 50% of the initial amount of the substance to degrade. k-state.edu The persistence of a compound like this compound would be influenced by several degradation processes:

Biodegradation: This is typically the primary degradation pathway for phenylurea herbicides in soil and water. canada.ca Microbial communities in the soil and sediment utilize the compound as a substrate, breaking it down into simpler molecules. The rate of biodegradation is dependent on soil type, organic matter content, temperature, moisture, and the microbial population present.

Photolysis: Sunlight can induce the breakdown of chemical compounds. The rate of photolysis for a phenylurea compound depends on the light intensity and the presence of other substances in the water that can act as photosensitizers.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of a compound. The rate of hydrolysis is highly dependent on the pH of the water, with many phenylurea compounds being more stable in neutral conditions and degrading more rapidly in acidic or alkaline environments.

Given the long dodecyl (C12) alkyl chain on the urea group, it is plausible that this compound would exhibit greater persistence compared to its shorter-chain analogue, Diuron. The long alkyl chain could increase its hydrophobicity, potentially leading to stronger adsorption to soil organic matter and making it less available for microbial degradation.

Mobility in Soil and Water

The mobility of a chemical in the environment is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com

Soil Adsorption (Koc): A high Koc value indicates that a compound is likely to be strongly adsorbed to soil and organic matter, making it less mobile and less likely to leach into groundwater. chemsafetypro.com Conversely, a low Koc value suggests higher mobility. The chemical structure of this compound, particularly the long, nonpolar dodecyl chain, would be expected to result in a significantly higher Koc value compared to Diuron. This strong adsorption would limit its movement through the soil profile.

Water Solubility: The solubility of a compound in water also affects its mobility. Compounds with lower water solubility tend to be less mobile in the environment. The increased lipophilicity from the dodecyl chain would likely decrease the water solubility of this compound relative to Diuron.

Data Tables of Predicted Environmental Fate Properties

Without specific experimental data, Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals. researchgate.netaftonchemical.com These models use the chemical structure to estimate properties like half-life and Koc. However, specific, validated QSAR predictions for this compound are not available in the public domain. The tables below are presented as a template for the type of data that would be required for a comprehensive assessment.

Table 1: Hypothetical Environmental Persistence Data for this compound (Note: These are placeholder values and are not based on actual experimental data)

Environmental CompartmentDegradation ProcessPredicted Half-life (t½)
SoilAerobic BiodegradationData Not Available
WaterPhotolysisData Not Available
WaterHydrolysis (at pH 7)Data Not Available

Table 2: Hypothetical Mobility Data for this compound (Note: These are placeholder values and are not based on actual experimental data)

ParameterPredicted ValueImplication for Mobility
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Data Not AvailableExpected to be low to very low
Water SolubilityData Not AvailableExpected to be low

Biotransformation Pathways

Biotransformation is the chemical modification of a substance by a living organism. For phenylurea herbicides, this process typically involves a series of enzymatic reactions that can lead to detoxification or, in some cases, the formation of more toxic metabolites. nih.gov The primary biotransformation pathway for phenylurea herbicides like Diuron involves the stepwise N-demethylation of the urea side chain, followed by hydrolysis to form 3,4-dichloroaniline (DCA).

For this compound, a plausible, though unconfirmed, biotransformation pathway would likely involve:

Omega-oxidation of the dodecyl chain, introducing a hydroxyl group at the terminal carbon.

Beta-oxidation , progressively shortening the alkyl chain.

Hydrolysis of the urea linkage to yield 3,4-dichloroaniline and dodecylamine.

The formation of 3,4-dichloroaniline is of particular environmental concern as it is known to be more persistent and, in some cases, more toxic than the parent phenylurea herbicide.

Advanced Methodological Approaches and Future Research Trajectories

Application of Advanced Analytical Techniques for Compound Characterization and Metabolite Identification

The precise characterization of N-(3,4-Dichlorophenyl)-N'-dodecylurea and the identification of its metabolic byproducts are fundamental to understanding its biological activity and fate. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) stands as a primary analytical tool for this purpose. researchgate.net

This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying the parent compound and its metabolites in complex biological matrices like plasma, urine, or tissue samples. researchgate.netnih.gov The process typically involves a liquid chromatography step to separate the compounds from the matrix, followed by mass spectrometry for definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns. researchgate.net For instance, methods developed for the primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA), demonstrate the power of HPLC-MS/MS to achieve low limits of detection (LOD) and quantification (LOQ), often in the µg/kg range. nih.govmdpi.com

A typical workflow for metabolite identification involves:

Sample Preparation: Extraction of the compound and its metabolites from the biological matrix using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govmdpi.com

Chromatographic Separation: Utilizing a reverse-phase HPLC column (e.g., C18) with a mobile phase often consisting of acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with the mass spectrometer. researchgate.netsielc.com

Mass Spectrometric Detection: Employing an ion source, such as electrospray ionization (ESI), to ionize the molecules, followed by detection using a mass analyzer like a triple quadrupole or time-of-flight (TOF) system. researchgate.net

The data below, adapted from methodologies for related analytes, illustrates typical parameters for an HPLC-MS/MS setup.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of this compound and its Metabolites

Parameter Setting Purpose
HPLC System UHPLC Provides higher resolution and faster analysis times compared to conventional HPLC. researchgate.net
Column Reversed-Phase C18 (e.g., BEH C18) Separates non-polar to moderately polar compounds based on hydrophobicity. researchgate.net
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) Ensures efficient separation and promotes ionization for MS detection. researchgate.netsielc.com
Ionization Source Electrospray Ionization (ESI) A soft ionization technique suitable for a wide range of molecules, minimizing fragmentation in the source. researchgate.net
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOF QqQ is excellent for targeted quantification (Multiple Reaction Monitoring), while Q-TOF provides high-resolution mass accuracy for identifying unknown metabolites. researchgate.net

| LOD/LOQ | Target range: µg/kg to mg/kg | Demonstrates the high sensitivity required for detecting trace amounts in biological or environmental samples. nih.govnih.gov |

This table is interactive. Users can sort the columns to compare different parameters.

Metabolite identification would focus on detecting products of common metabolic pathways, such as hydroxylation of the aromatic ring, oxidation of the dodecyl chain, or cleavage of the urea (B33335) linkage to yield 3,4-dichloroaniline. nih.gov

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

To gain a holistic view of the biological impact of this compound, researchers are turning to "omics" technologies. These approaches provide a system-wide snapshot of molecular changes within an organism following exposure. nih.govmdpi.com

Metabolomics , the large-scale study of small molecules or metabolites, is particularly valuable. researchgate.net By comparing the metabolic profiles of treated versus untreated biological systems, scientists can identify pathways perturbed by the compound. researchgate.netnih.gov For example, a metabolomics study might reveal alterations in amino acid or lipid metabolism, offering clues about the compound's mechanism of action. nih.gov Such studies utilize advanced analytical platforms like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with multivariate statistical analysis to interpret the complex datasets. researchgate.netnih.gov

Other relevant omics technologies include:

Proteomics: The study of the entire set of proteins, which can reveal changes in protein expression that are direct or indirect effects of the compound.

Transcriptomics: The analysis of all RNA molecules, providing insight into how the compound affects gene expression.

Genomics: The study of the complete set of DNA, which can help identify genetic factors that influence an organism's response to the compound. nih.gov

The integration of these multi-omics datasets can provide a comprehensive model of the compound's biological activity, from gene to protein to metabolic function, enhancing the understanding of its efficacy and potential off-target effects. researchgate.netnih.gov

Development of Predictive Models for Compound Efficacy and Environmental Fate

Predictive modeling is a cost-effective and efficient approach to forecast the efficacy and environmental behavior of chemicals like this compound before extensive laboratory testing. researchgate.net

For efficacy , Quantitative Structure-Activity Relationship (QSAR) models are developed. These models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. By analyzing analogs of this compound, researchers can identify key structural features responsible for its desired effects.

For environmental fate , models are used to predict how the compound will move and persist in different environmental compartments (air, water, soil, and sediment). researchgate.netmdpi.com These Environmental Fate Models (EFMs) use the compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate processes like degradation, transport, and bioaccumulation. researchgate.netresearchgate.net

Table 2: Types of Environmental Fate Models Applicable to this compound

Model Type Description Key Inputs Predicted Outputs
Multimedia Compartmental Models (e.g., Fugacity Models) Divides the environment into well-mixed boxes (air, water, soil) and calculates the chemical's distribution based on equilibrium partitioning. researchgate.netmdpi.com Physicochemical properties, emission rates. Predicted Environmental Concentrations (PECs) in each compartment.
Spatial River/Watershed Models (e.g., PRZM) Spatially-resolved models that consider hydrology, morphology, and sediment transport in aquatic systems. mdpi.commorressier.com Chemical properties, application rates, watershed characteristics. Time-series concentrations in specific water bodies.

| Biodegradation Half-Life Models | Statistical models that estimate the time it takes for half of the chemical to degrade in a specific environment (e.g., soil). researchgate.net | Molecular structure, experimental half-life data from related compounds. | Estimated biodegradation rate and persistence. |

This table is interactive. Users can sort the columns to explore different model characteristics.

These models are crucial for conducting environmental risk assessments and guiding the development of compounds with more favorable environmental profiles. regulations.gov

Sustainable Chemistry Considerations in Synthesis and Application

The principles of green chemistry are increasingly important in the lifecycle of chemical compounds, from their synthesis to their final application and disposal. researchgate.net For this compound, this involves a critical evaluation of its production process and functional design.

Key green chemistry principles applicable include:

Safer Solvents and Reagents: The synthesis of ureas often involves isocyanates and organic solvents. nih.gov Future research could focus on developing synthetic routes that use greener solvents (e.g., ionic liquids, supercritical fluids) or avoid hazardous intermediates altogether. mgesjournals.comcarlroth.com

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Design for Degradation: Modifying the chemical structure to ensure that after its use, the compound breaks down into innocuous products, preventing persistence in the environment. carlroth.com This could involve engineering metabolically labile points into the dodecyl chain or the urea linkage.

Use of Renewable Feedstocks: Exploring the potential to derive parts of the molecule, such as the dodecyl chain, from renewable plant-based sources instead of petroleum feedstocks. carlroth.comacs.org

Adopting these sustainable practices can reduce the environmental impact of the compound and align with global trends towards more environmentally benign chemical products. acs.orgijrei.com

Emerging Research Directions for this compound Analogs

Future research will likely focus on the design, synthesis, and evaluation of novel analogs of this compound to refine its activity profile. nih.gov A fragment-based approach is often used, where different parts of the molecule are systematically modified. nih.gov

Potential areas for structural modification include:

The Dichlorophenyl "Tail": The substitution pattern on the phenyl ring is critical for activity in many phenylurea compounds. Research could explore moving the chlorine atoms (e.g., to the 2,4- or 3,5-positions) or replacing them with other halogen or electron-withdrawing groups to modulate efficacy. nih.govneliti.com

The Urea Linker: The urea functional group is a key hydrogen-bonding motif. Modifications to create thioureas or other isosteres could alter binding affinity and metabolic stability.

The Dodecyl "Head": The long alkyl chain contributes significantly to the compound's lipophilicity. Research into varying the chain length, introducing branching, or incorporating functional groups like ethers or alcohols could fine-tune its physicochemical properties and biological interactions. nih.gov

The synthesis of these new analogs would employ standard organic chemistry methods, such as the coupling of a substituted phenyl isocyanate with a modified long-chain amine. nih.gov Each new analog would then be subjected to the advanced analytical and predictive modeling techniques described above to evaluate its potential as a lead compound for further development. nih.gov

Q & A

Q. How to address solubility challenges in aqueous systems for toxicity studies?

  • Answer : Prepare stock solutions in DMSO (<0.1% final concentration) or use cyclodextrin-based encapsulation. Dynamic light scattering (DLS) can confirm nanoparticle formation for in vivo delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.